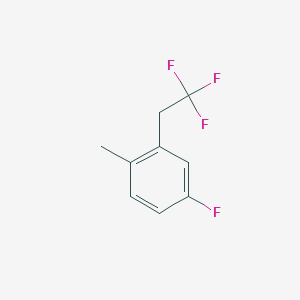

4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene

Overview

Description

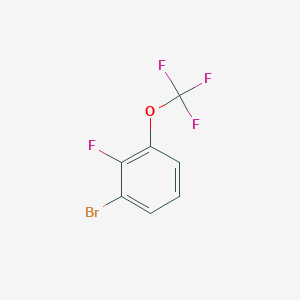

4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene, also known as 4-Fluoro-1-methylbenzene, is a chemical compound with a wide range of applications in scientific research. It is a colorless liquid with a low boiling point and a mild odor. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a solvent in lab experiments. It is also used as a precursor in the manufacture of pharmaceuticals and other specialty chemicals.

Scientific Research Applications

Chemical Structure and Interaction

The chemical structure of certain trifluoromethyl-substituted compounds, which may have structural similarities to 4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene, reveals significant details about their molecular interactions and distances between atoms. For instance, specific molecules show notable dihedral angles and distances between the farthest atoms, illustrating their geometrical arrangements and potential for interactions in different environments. These properties are crucial in the development of inhibitors and in understanding molecular interactions in various chemical contexts (Li et al., 2005).

Catalysis and Chemical Reactions

The introduction of fluorinated moieties like the trifluoromethyl group into organic molecules is a strategy widely utilized in drug design due to the profound changes it can induce in biological activities. Research has emphasized the importance of these groups and explored methods for their incorporation into aromatic compounds, highlighting the potential utilities of these substances in medicinal chemistry and related fields. The exploration of transition-metal-catalyzed reactions and the stability of certain (trifluoromethyl)metals underscore the chemical versatility and application potential of these groups in creating complex molecules (Zhao & Hu, 2012).

Polymer Science

In polymer science, the incorporation of fluorinated monomers, such as those related to 4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene, has led to the synthesis of hyperbranched poly(arylene ether)s. These polymers exhibit remarkable properties like high molecular weight without significant gelation, excellent thermal stability, and higher glass transition temperatures compared to their linear analogs. The precision in the chemical structure and the presence of fluorinated groups contribute to these enhanced properties, making these materials suitable for various advanced applications (Banerjee et al., 2009).

Material Properties and Applications

The presence of fluorinated compounds in materials can significantly influence their physical properties and applications. For instance, the study of fluorinated liquid crystal mixtures, which could involve compounds structurally related to 4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene, highlights how the mixing proportions and molecular structures can affect dielectric constants and splay elastic constants. Such insights are invaluable for the design and optimization of materials for specific applications in fields like display technology and sensors (Ma et al., 2013).

properties

IUPAC Name |

4-fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4/c1-6-2-3-8(10)4-7(6)5-9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDHGBAIHPTQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene | |

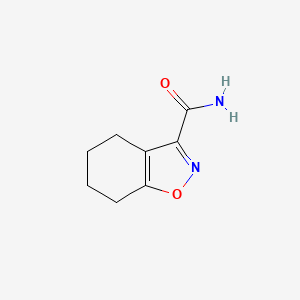

Retrosynthesis Analysis

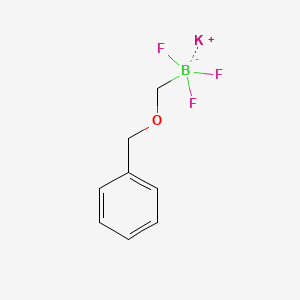

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.